Cas no 82192-57-2 (1-(Triisopropylsilyl)-1-propyne)

1-(Triisopropylsilyl)-1-propyne structure
82192-57-2 structure
Product Name:1-(Triisopropylsilyl)-1-propyne
N.o CAS:82192-57-2
MF:C12H24Si
MW:196.40446472168
MDL:MFCD00015636
CID:708316
PubChem ID:24862013
Update Time:2025-08-05

1-(Triisopropylsilyl)-1-propyne Propriedades químicas e físicas

Nomes e Identificadores

    • Silane,tris(1-methylethyl)-1-propyn-1-yl-
    • 1-(Triisopropylsilyl)-1-propyne
    • tri(propan-2-yl)-prop-1-ynylsilane
    • 1-Triisopropylsilyl-1-propyne
    • Silane, tris(1-methylethyl)-1-propynyl- (9CI)
    • Tris(1-methylethyl)-1-propyn-1-ylsilane (ACI)
    • (1-Propyn-1-yl)triisopropylsilane
    • (Prop-1-yn-1-yl)tris(propan-2-yl)silane
    • 1-(Triisopropylsilyl)propyne
    • Triisopropyl(1-propynyl)silane
    • MFCD00015636
    • CS-0197443
    • T72971
    • 82192-57-2
    • Tris(1-methylethyl)-1-propynylsilane
    • T1690
    • DTXSID10399058
    • 1-(Triisopropylsilyl)-1-propyne, 98%
    • SY057337
    • AKOS015838444
    • FDEZWWXTHRGNJD-UHFFFAOYSA-N
    • TRIISOPROPYL(PROP-1-YN-1-YL)SILANE
    • BS-22651
    • MDL: MFCD00015636
    • Inchi: 1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3
    • Chave InChI: FDEZWWXTHRGNJD-UHFFFAOYSA-N
    • SMILES: C(C)#C[Si](C(C)C)(C(C)C)C(C)C

Propriedades Computadas

  • Massa Exacta: 196.16500
  • Massa monoisotópica: 196.164727300g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 190
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 0Ų

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 0.82 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 70°C/1mmHg(lit.)
  • Ponto de Flash: 华氏:159.8 °F
    摄氏:71 °C
  • Índice de Refracção: n20/D 1.4624(lit.)
  • PSA: 0.00000
  • LogP: 4.22770
  • Solubilidade: 未确定

1-(Triisopropylsilyl)-1-propyne Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26; S36/37/39
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

1-(Triisopropylsilyl)-1-propyne Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868063-1ml
1-(Triisopropylsilyl)-1-propyne
82192-57-2 ≥95%
1ml
¥251.10 2022-09-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
360996-5G
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
5G
¥1081.72 2022-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04256-5g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
5g
¥1558.0 2024-07-18
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26797-0.25g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 97%
0.25g
201.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26797-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 97%
1g
496.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26797-5g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 97%
5g
1488.00 2021-06-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162549-5ML
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
5ml
¥1113.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162549-1ml
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
1ml
¥270.90 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1690-5ML
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
5ml
¥1475.00 2024-04-15
abcr
AB143236-5 ml
1-Triisopropylsilyl-1-propyne, 95%; .
82192-57-2 95%
5 ml
€312.00 2024-04-16

1-(Triisopropylsilyl)-1-propyne Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -82 °C; 2 h, -82 °C
1.2 -82 °C; -82 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Sulfur mediated propargylic C-H alkylation of alkynes
Hu, Gang; et al, Organic Chemistry Frontiers, 2018, 5(14), 2167-2170

Método de produção 2

Condições de reacção
1.1 Catalysts: Butyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C
Referência
Triisopropylsilyl Trifluoromethanesulfonate
Hua, Duy H.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Método de produção 3

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Diethyl ether
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Diethyl ether
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Método de produção 6

Condições de reacção
1.1 Reagents: Magnesium bromide ,  4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Método de produção 7

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
Referência
Cycloaddition-based approaches to nor-taxoids and aphenes via magnesium- and indium-mediated reactions (MSc Thesis)
Husk, Elizabeth, 2004, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Tetrahydrofuran
1.2 -
Referência
The hydroboration of silylacetylenes. The "silyl-Markovnikov" hydroboration route to pure (Z)-1-(2-borylvinyl)silanes and β-keto silanes
Soderquist, John A.; et al, Journal of the American Chemical Society, 1989, 111(13), 4873-8

Método de produção 9

Condições de reacção
Referência
3-Lithio-1-triisopropylsilyl-1-propyne
Ruecker, Christoph, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: Toluene ;  48 h, 100 °C
Referência
Palladium-Catalyzed Methylation of Alkynyl C(sp)-H Bonds with Dimethyl Sulfonium Ylides
Liu, Yan-Yun; et al, Journal of Organic Chemistry, 2013, 78(20), 10421-10426

Método de produção 11

Condições de reacção
1.1 Solvents: Diethyl ether
Referência
Useful synthetic reagents derived from 1-(triisopropylsilyl)propyne and 1,3-bis(triisopropylsilyl)propyne. Direct, stereoselective synthesis of either Z or E enynes
Corey, E. J.; et al, Tetrahedron Letters, 1982, 23(7), 719-22

Método de produção 12

Condições de reacção
Referência
3-Lithio-1-triisopropylsilyl-1-propyne
Ruecker, Christoph, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Método de produção 13

Condições de reacção
1.1 Solvents: Ethanol
2.1 Reagents: Pyridine Solvents: Diethyl ether
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Método de produção 14

Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Método de produção 15

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 4 h, 50 °C
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Método de produção 16

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Magnesium bromide ,  4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Referência
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

1-(Triisopropylsilyl)-1-propyne Raw materials

1-(Triisopropylsilyl)-1-propyne Preparation Products

1-(Triisopropylsilyl)-1-propyne Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:82192-57-2)1-(Triisopropylsilyl)-1-propyne
Número da Ordem:A961609
Estado das existências:in Stock
Quantidade:10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 16:13
Preço ($):196.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82192-57-2)1-(Triisopropylsilyl)-1-propyne
A961609
Pureza:99%
Quantidade:10g
Preço ($):196.0
E- mail